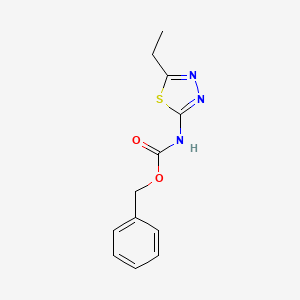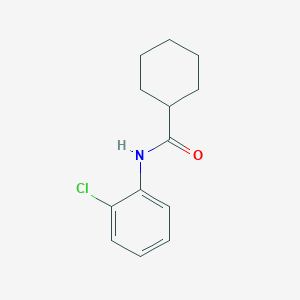![molecular formula C17H23NO3 B5735955 1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5735955.png)
1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as spirooxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. Spirooxindole has a unique spirocyclic structure that makes it an attractive target for the development of novel drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of spirooxindole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Spirooxindole has been shown to inhibit the activity of various kinases, including Aurora kinase, PI3K, and Akt. It has also been found to inhibit the activity of proteases, such as cathepsin B and L. Additionally, spirooxindole has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
Spirooxindole has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the proliferation of cancer cells. Spirooxindole has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders. In addition, spirooxindole has been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Spirooxindole has several advantages for lab experiments. It is relatively easy to synthesize, and it has a unique spirocyclic structure that makes it an attractive target for the development of novel drugs and pharmaceuticals. However, spirooxindole also has some limitations for lab experiments. It is relatively unstable and may decompose over time, which can make it difficult to work with. Additionally, spirooxindole may have limited solubility in certain solvents, which can make it difficult to study its properties.
Orientations Futures
There are several future directions for the study of spirooxindole. One potential direction is the development of spirooxindole-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of the structure-activity relationship of spirooxindole, which may help to identify more potent and selective inhibitors of various enzymes and signaling pathways. Additionally, the study of the pharmacokinetics and pharmacodynamics of spirooxindole may help to optimize its use in the treatment of various diseases.
Méthodes De Synthèse
Spirooxindole can be synthesized by a variety of methods, including the one-pot three-component reaction, the Pictet-Spengler reaction, and the Ugi reaction. The one-pot three-component reaction is the most commonly used method for the synthesis of spirooxindole. This method involves the reaction of an aldehyde, an amine, and an isocyanide in the presence of a suitable catalyst. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid in the presence of a suitable catalyst.
Applications De Recherche Scientifique
Spirooxindole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. Spirooxindole has also been found to be a potent inhibitor of various enzymes, including kinases, proteases, and phosphodiesterases. These properties make spirooxindole an attractive target for the development of novel drugs and pharmaceuticals.
Propriétés
IUPAC Name |
1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-4-5-9-18-15-13(3)8-7-12(2)14(15)17(16(18)19)20-10-6-11-21-17/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLHQWZVJKIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2C3(C1=O)OCCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)
![2-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5735921.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)
![2-[(2-aminophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5735959.png)



![3-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5735993.png)
